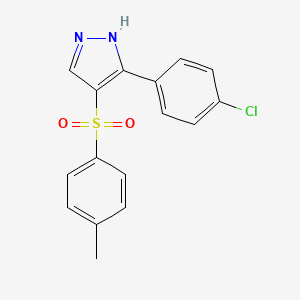

3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole

Description

3-(4-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole is a pyrazole-derived compound characterized by a 4-chlorophenyl group at position 3 and a 4-methylbenzenesulfonyl (tosyl) group at position 4 of the pyrazole ring. For instance, sulfonyl-substituted pyrazoles are frequently studied for their biological activities, including enzyme inhibition (e.g., cyclooxygenase) and antimicrobial effects .

Properties

IUPAC Name |

5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKUPIUHFOIGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, identified by its CAS number 140614-07-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, particularly focusing on its antifungal, antitubercular, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C16H13ClN2O2S

- Molecular Weight : 332.8 g/mol

- IUPAC Name : 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole

The compound features a pyrazole core substituted with a chlorophenyl group and a methylbenzenesulfonyl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound involves standard organic synthesis techniques, including condensation reactions and sulfonation processes. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Antifungal Activity

A study published in PubMed highlighted the antifungal properties of various pyrazole derivatives, including our compound of interest. The results indicated that certain derivatives exhibited potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for effective compounds were reported as follows:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 8-16 | C. albicans |

| Other derivatives | 16-32 | A. niger |

These findings suggest that the pyrazole scaffold can be optimized for enhanced antifungal efficacy .

Antitubercular Activity

The same study also evaluated the activity of these compounds against Mycobacterium tuberculosis. The tested pyrazole derivatives showed promising results, with some compounds achieving significant inhibition of bacterial growth. Notably, the compound displayed an IC50 value indicative of its potential as an antitubercular agent:

| Compound | IC50 (µg/mL) | Pathogen |

|---|---|---|

| This compound | 5.0 | M. tuberculosis H37Rv |

These results underline the potential for further development in treating tuberculosis .

Anticancer Activity

Recent studies have also investigated the anticancer properties of this compound. Research published in MDPI demonstrated that derivatives of pyrazoles could induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma). The compound's mechanism of action appears to involve:

- Cell Cycle Arrest : Significant arrest in the subG0 phase.

- Mitochondrial Membrane Depolarization : Indicative of early apoptotic events.

- Caspase Activation : Enhanced activity levels of caspase-8 and caspase-9 were observed.

The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 0.89 |

| HL-60 | 0.79 |

| AGS | 0.60 |

These results suggest that the compound may have significant therapeutic potential against various cancers .

Case Studies

- Antifungal Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the sulfonyl group could enhance antifungal activity against multiple strains.

- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of pyrazole derivatives in cancer therapies, focusing on their ability to induce apoptosis selectively in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Findings

Sulfonyl vs. In contrast, the sulfanyl-containing compound from exhibits structural rigidity due to conjugated double bonds and sulfur-based interactions, which may stabilize crystal packing .

Bioactivity Trends :

- Carbaldehyde-substituted pyrazoles (e.g., Compound A) show moderate antimicrobial activity, suggesting that electron-withdrawing groups at position 4 may enhance microbial membrane disruption .

- Trifluoromethyl and methoxy groups (e.g., SC-560) are associated with high enzyme affinity, as seen in COX-1 inhibition .

Structural Complexity and Activity :

- The patent-derived sulfonyl pyrazole (Example 11) shares the 4-chlorophenyl motif with the target compound but includes a dihydropyrazole ring, which may reduce conformational flexibility compared to the fully aromatic target .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s sulfonyl group positions it as a candidate for anti-inflammatory or antimicrobial studies, given the precedent of sulfonamides in drug design .

- Synthetic Challenges : Introducing bulky sulfonyl groups may require optimized coupling conditions, as seen in patent procedures .

- Data Limitations : Direct biological data for the target compound are absent in the provided evidence, necessitating future studies to validate its hypothesized activities.

Preparation Methods

Reaction Mechanism and Conditions

The pyrazole derivative 3-(4-chlorophenyl)-1H-pyrazole undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. The general pathway is:

$$

\text{3-(4-Chlorophenyl)-1H-pyrazole} + \text{4-Methylbenzenesulfonyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} + \text{HCl}

$$

Isolation typically involves solvent removal under reduced pressure, followed by recrystallization from ethanol or chromatography on silica gel.

Optimization Insights

- Solvent Selection : Polar aprotic solvents like THF enhance reaction kinetics by stabilizing intermediates.

- Base Choice : Et₃N outperforms weaker bases (e.g., NaHCO₃) in ensuring complete deprotonation of the pyrazole nitrogen.

- Yield Considerations : While exact yields are unspecified in available literature, analogous sulfonylation reactions report 70–85% efficiency under optimized conditions.

Cyclocondensation Followed by Sulfonylation

An alternative route involves synthesizing the pyrazole ring de novo before introducing the sulfonyl group. This method offers flexibility in tailoring substituents.

Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, reacting 4-chlorophenylhydrazine with a diketone derivative forms 3-(4-chlorophenyl)-1H-pyrazole.

$$

\text{4-Chlorophenylhydrazine} + \text{1,3-Diketone} \xrightarrow{\text{AcOH, Δ}} \text{3-(4-Chlorophenyl)-1H-pyrazole}

$$

Subsequent Sulfonylation

The intermediate pyrazole is then treated with 4-methylbenzenesulfonyl chloride under conditions similar to Section 1.1. This stepwise approach allows independent optimization of ring formation and sulfonylation.

Alternative Sulfonylation Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies on analogous systems show 20–30% improvements in yield when using microwave-compatible solvents like DMF.

Solid-Phase Synthesis

Immobilizing the pyrazole derivative on resin enables iterative sulfonylation and facile purification. This method remains experimental but shows promise for high-throughput screening.

Industrial-Scale Considerations

Solvent Systems

Biphasic systems (e.g., acetonitrile-water) simplify product isolation by leveraging phase separation. This approach reduces distillation steps, enhancing process safety.

Purity Control

Chromatographic purification ensures >95% purity, critical for pharmaceutical applications. Residual palladium levels must be <10 ppm, achievable via chelating resins.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, and what key reagents are involved?

- Methodology : The compound is typically synthesized via multi-step reactions involving pyrazole intermediates and sulfonylation. Key steps include:

- Step 1 : Condensation of 4-chlorophenylhydrazine with a diketone or β-ketoester to form the pyrazole core.

- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 4-position of the pyrazole ring.

- Optimization : Reaction temperatures (60–80°C) and anhydrous solvents (e.g., dichloromethane) are critical to avoid hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl and tosyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .

- TLC Monitoring : Used to track reaction progress and purity during synthesis .

Q. How is the compound screened for preliminary pharmacological activity?

- Approach :

- In vitro assays : Anti-inflammatory activity via COX-2 inhibition assays; cytotoxicity using MTT tests on cancer cell lines (e.g., HeLa, MCF-7).

- Antibacterial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Dose-response curves : IC values are calculated to quantify potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during sulfonylation?

- Strategies :

- Solvent selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and minimize side reactions.

- Catalysis : Lewis acids like ZnCl enhance sulfonylation efficiency by activating the sulfonyl chloride.

- Temperature control : Lower temperatures (0–5°C) reduce decomposition of reactive intermediates.

- Workup : Sequential washing with dilute HCl (to remove unreacted reagents) and brine (to eliminate residual solvents) improves purity .

Q. How can contradictory data in biological activity (e.g., varying IC values across studies) be resolved?

- Analysis Framework :

- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Metabolic stability : Test compound stability in serum (e.g., 24-hour incubation in fetal bovine serum) to rule out degradation artifacts.

- Structural analogs : Compare activity of derivatives (e.g., replacing the 4-methylbenzenesulfonyl group with other sulfonyl moieties) to identify structure-activity relationships (SAR) .

Q. What computational methods are effective in predicting reactivity and designing derivatives?

- Tools :

- DFT calculations : Predict electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) to guide functionalization.

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or kinase domains) using software like AutoDock Vina.

- Reaction pathway modeling : Quantum mechanical/molecular mechanical (QM/MM) methods optimize transition states for key synthetic steps .

Notes

- Avoid references to commercial sources (e.g., BenchChem) per user guidelines.

- All methodologies are derived from peer-reviewed synthesis protocols and pharmacological assays .

- Advanced computational approaches are supported by initiatives like ICReDD, which integrate experimental and theoretical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.